11-(2-(4-Benzyl-1-piperidinyl)ethyl)thio-6,11-dihydrodibenz(b,e)oxepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW 4099 is a compound developed by Kyowa Kirin Co., Ltd. It is known for its antagonistic activity against thromboxane A2 receptors, making it a potential candidate for treating respiratory diseases .
Preparation Methods
The synthesis of KW 4099 involves the optical resolution of dibenzoxepins using (+)- or (-)-2,2’- (1,1’-binaphthyl)phosphoric acid as a resolving agent . The industrial production methods for KW 4099 have not been extensively documented, but the use of lipase Amano P has been reported to prepare the compound with high optical purity (84-94% e.e.) .
Chemical Reactions Analysis
KW 4099 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include the use of lipase Amano P for optical resolution . The major products formed from these reactions are the optically active forms of KW 4099, which exhibit antiallergic activity .
Scientific Research Applications
Mechanism of Action
KW 4099 exerts its effects by antagonizing thromboxane A2 receptors (TBXA2R). This mechanism involves blocking the action of thromboxane A2, a compound that plays a role in platelet aggregation and vasoconstriction . By inhibiting TBXA2R, KW 4099 can potentially reduce allergic reactions and respiratory issues .
Comparison with Similar Compounds
KW 4099 is unique due to its specific antagonistic activity against thromboxane A2 receptors. Similar compounds include other thromboxane A2 receptor antagonists, such as:
Verdean A: An isoflavan with antimicrobial activity.
Verdean B: Another isoflavan with similar properties.
Verdean C: Known for its antimicrobial effects.
These compounds share some similarities with KW 4099 but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
141364-05-8 |
---|---|
Molecular Formula |
C29H30NNaO3S |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
sodium;11-[2-(4-benzylpiperidin-1-yl)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate |
InChI |
InChI=1S/C29H31NO3S.Na/c31-29(32)23-10-11-27-26(19-23)28(25-9-5-4-8-24(25)20-33-27)34-17-16-30-14-12-22(13-15-30)18-21-6-2-1-3-7-21;/h1-11,19,22,28H,12-18,20H2,(H,31,32);/q;+1/p-1 |
InChI Key |
FOJFFNXERATJEW-UHFFFAOYSA-M |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCSC3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCSC3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Synonyms |
11-(2-(4-benzyl-1-piperidinyl)ethyl)thio-6,11-dihydrodibenz(b,e)oxepine-2-carboxylate KW 4099 KW-4099 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.